molecular formula B10KO30-29 B13747466 Potassium;decaborate

Potassium;decaborate

Cat. No.: B13747466
M. Wt: 627.2 g/mol
InChI Key: PBBSFJUNUUPTCO-UHFFFAOYSA-N
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Description

Potassium decaborate, specifically potassium decaborate monohydrate (K₂[B₁₀O₁₄(OH)₄]·H₂O), is a boron-rich inorganic compound characterized by its unique helical chain-like structure formed by [B₁₀O₁₀(OH)₄]²⁻ polyborate anions. These chains are interconnected via O–H⋯O hydrogen bonds, creating a three-dimensional framework . The synthesis involves reacting K₂TeO₄ and H₃BO₃ at 473 K for five days, yielding colorless crystals after cooling and washing . Its structural similarity to ammonium decaborate (NH₄)₂[B₁₀O₁₄(OH)₄]·H₂O highlights the role of cation size in stabilizing the lattice .

Properties

Molecular Formula

B10KO30-29

Molecular Weight

627.2 g/mol

IUPAC Name

potassium;decaborate

InChI

InChI=1S/10BO3.K/c10*2-1(3)4;/q10*-3;+1

InChI Key

PBBSFJUNUUPTCO-UHFFFAOYSA-N

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[K+]

Origin of Product

United States

Preparation Methods

High-Temperature Polyreaction Method

This method is described in the Chinese patent CN101492311A and involves the following key steps:

Step Procedure Description Conditions Materials and Quantities (weight parts)
1 Add 50-70 parts water to a reactor and heat to 50-70°C. Add 25-30 parts of potassium salt (potassium chloride, potassium bromide, potassium fluoride, potassium iodide, or potassium hydroxide). Slowly add 50-60 parts boric acid while stirring and heating to dissolve fully. 50-70°C, stirring, controlled heating Water: 50-70 parts; Potassium salt: 25-30 parts; Boric acid: 50-60 parts
2 Add 0.01-1 part of a promoting agent such as Witco 1298 Soft Acid, calcium dodecylbenzene sulphonate, sodium dodecylbenzene sulfonate, sodium lauryl sulphate, alkylol amide, ethylene glycol, or combinations thereof. Stir and maintain temperature at 80-100°C. 80-100°C, stirring Promoting agent: 0.01-1 part
3 Dry the resultant liquid using a high-speed centrifugation drying machine. Control inlet temperature at 400-530°C and outlet temperature at 140-180°C. Cool to room temperature to obtain potassium decaborate. Drying temperatures: 400-530°C (inlet), 140-180°C (outlet) -

Example Embodiment 1:

  • Water: 60 parts
  • Potassium bromide (Repone K): 25 parts
  • Boric acid: 55 parts
  • Promoting agent (Witco 1298 Soft Acid): 1 part
  • Reaction temperature: 60°C for dissolution, 80-100°C for promoting agent step
  • Drying: inlet 400-530°C, outlet 140-180°C

The process yields a potassium decaborate powder with high boron content (≥18.3%) and available potassium (≥22.4%) suitable for use as a high-content fertilizer.

Use of Different Potassium Sources

The potassium source in the reaction can vary, including potassium chloride, potassium bromide, potassium fluoride, potassium iodide, or potassium hydroxide. The choice affects the reaction dynamics and the purity of the final product. For example:

  • Using potassium hydroxide results in a similar reaction pathway but may require different handling of byproducts such as hydrogen gas.
  • Potassium halides like potassium bromide or potassium chloride are commonly used due to their solubility and reactivity.

Addition of Promoting Agents

Promoting agents are added to improve the reaction efficiency and the quality of the final product. These agents include:

  • Witco 1298 Soft Acid
  • Calcium dodecylbenzene sulphonate
  • Sodium dodecylbenzene sulfonate
  • Sodium lauryl sulphate
  • Alkylol amide
  • Ethylene glycol

The promoting agents are typically added in small quantities (0.01-1 weight part) and stirred at 80-100°C to ensure uniform distribution and reaction enhancement.

Drying and Final Product Formation

The drying step is critical to obtain the solid potassium decaborate fertilizer. The process uses a high-speed centrifugation drying machine with precise temperature control:

Parameter Temperature Range
Inlet Temperature 400-530°C
Outlet Temperature 140-180°C

After drying, the product is cooled to room temperature and packaged. The resulting powder has high purity and is suitable for agricultural applications.

Alternative Preparation Method: Sodium-Potassium Decaborate

A related method involves preparing a sodium-potassium decaborate salt, which can be converted into potassium decaborate fertilizer. This method includes:

  • Preparation of liquid sodium decaborate using patented technology (ZL200510130974.2).
  • Reaction of potassium hydroxide with boric acid at temperatures above 100°C for about 50 minutes to form potassium pentaborate hydrate.
  • Mixing sodium decaborate with the potassium borate product and reacting at 160°C under reduced pressure (above 8 Pa) for 3 hours to form sodium-potassium decaborate salt.

This method emphasizes high-temperature reactions and pressure control to achieve the desired polymerized boron-potassium compound.

Summary Table of Preparation Parameters

Parameter Method 1 (Potassium Halide / Hydroxide) Method 2 (Sodium-Potassium Decaborate)
Water (weight parts) 50-70 85
Potassium source (weight parts) 25-30 (KCl, KBr, KF, KI, KOH) 40 (KOH)
Boric acid (weight parts) 50-60 80
Temperature for dissolution 50-70°C >100°C
Promoting agent 0.01-1 part (various surfactants) Not specified
Reaction time Until complete dissolution 50 minutes for KOH + boric acid; 3 hours for Na-K decaborate formation
Drying temperature (inlet/outlet) 400-530°C / 140-180°C Not specified
Pressure Atmospheric >8 Pa (vacuum)
Final product Potassium decaborate fertilizer Sodium-potassium decaborate fertilizer

Research Findings and Practical Notes

  • The preparation of potassium decaborate requires careful control of temperature and stirring to ensure complete dissolution and reaction of boric acid with potassium salts.
  • The use of promoting agents enhances product quality and reaction efficiency.
  • High-temperature drying is essential to obtain a stable, powdered fertilizer product.
  • Variations in potassium source and additives allow tailoring of the product for specific agricultural applications.
  • The resulting potassium decaborate contains high levels of boron and potassium, making it effective for crop nutrition.

Chemical Reactions Analysis

Types of Reactions

Potassium decaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the polyborate anion, which can interact with different reagents.

Common Reagents and Conditions

Common reagents used in the reactions of potassium decaborate include Grignard reagents, which facilitate nucleophilic addition reactions. Other reagents include potassium cyanide, potassium hydroxide, and potassium fluoride .

Major Products Formed

The major products formed from the reactions of potassium decaborate depend on the specific reagents and conditions used. For example, the reaction with Grignard reagents can produce mono-substituted closo-decaborate derivatives .

Mechanism of Action

The mechanism of action of potassium decaborate involves its interaction with molecular targets through its polyborate anion. The anion’s structure allows it to form hydrogen bonds and other interactions with various molecules, facilitating its effects in different applications .

Comparison with Similar Compounds

Structural and Chemical Comparisons with Similar Borate Compounds

Cluster Size and Reactivity

Potassium decaborate contains a closo-decaborate(2−) ([B₁₀H₁₀]²⁻) cluster, distinct from dodecaborate ([B₁₂H₁₂]²⁻) and tetraborate ([B₄O₇]²⁻) anions. Key differences include:

Property Decaborate(2−) ([B₁₀H₁₀]²⁻) Dodecaborate(2−) ([B₁₂H₁₂]²⁻) Tetraborate ([B₄O₇]²⁻)
Boron Atoms 10 12 4
Electron Density Higher (enhances nucleophilicity) Lower Moderate
Radiohalogenation Yield High (e.g., 75% with ¹³¹I) Low Not applicable
Stability in Vivo High (low deastatination) Moderate Not applicable

The smaller size and higher electron density of decaborate(2−) facilitate efficient radiohalogenation (e.g., ²¹¹At, ¹³¹I) compared to dodecaborate(2−) .

Cation Influence on Borate Structures

  • Potassium vs. Sodium: Potassium decaborate monohydrate shares structural motifs with sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O, borax), but the larger K⁺ cation in decaborate stabilizes helical chains, whereas Na⁺ in borax forms layered networks .
  • Ammonium Decaborate : (NH₄)₂[B₁₀O₁₄(OH)₄]·H₂O has a similar anion framework but weaker hydrogen bonding due to NH₄⁺’s lower charge density .

Q & A

What established methods are used to synthesize potassium decaborate derivatives, and how do reaction conditions influence product purity?

Level: Basic
Methodological Answer:
Synthesis typically involves metathesis or acid-base reactions in aqueous or non-aqueous media. For example, potassium pentaborate (KB5) is synthesized by reacting KH2PO4 with boric acid under controlled pH (4–6) and temperature (25–60°C) . Phase equilibrium studies in the CaO–K2O–B2O3–H2O system reveal that stoichiometric ratios of precursors and slow crystallization yield pure phases. Purity is verified via FT-IR (B-O stretching at ~1400 cm⁻¹) and X-ray diffraction . Adjusting reaction time and solvent polarity minimizes byproducts like potassium metaborate.

What spectroscopic and analytical techniques are critical for characterizing potassium decaborate clusters?

Level: Basic
Methodological Answer:
Structural elucidation relies on:

  • ¹¹B NMR : Identifies boron environments (e.g., closo vs. nido configurations) and substitution patterns .
  • IR spectroscopy : Detects B-H stretches (~2500 cm⁻¹) and B-O-B bridging modes (~700 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation pathways for cluster integrity .
  • Elemental analysis : Validates boron and potassium content within ±0.3% deviation .

How can researchers resolve contradictions in crystallographic data for potassium decaborate complexes?

Level: Advanced
Methodological Answer:
Discrepancies often arise from disorder in boron clusters or counterion positioning. Use:

  • Dual refinement software : SHELXL for small-molecule refinement and PHENIX for macromolecular twinning cases .
  • Complementary techniques : Pair XRD with neutron diffraction to resolve hydrogen positions in B-H bonds .
  • Validation tools : CheckR metrics to assess model accuracy, especially for low-resolution datasets .

What strategies optimize functionalization of potassium decaborate clusters for supramolecular applications?

Level: Advanced
Methodological Answer:
Functionalization involves:

  • Epoxypropane coupling : React 2-ammonio-decaborate with 2,3-epoxypropane to introduce nucleophile-reactive sites .
  • Post-modification : Treat intermediates with thiols or amines under mild conditions (e.g., 40°C, pH 7–9) to attach targeting moieties .
  • Host-guest screening : Use γ-cyclodextrin to assess binding affinity via fluorescence quenching or ITC .

How do reaction parameters control substitution patterns in potassium decaborate anion reactions?

Level: Advanced
Methodological Answer:
Substitution depends on:

  • Temperature : At 25°C, mono-substituted products dominate; >60°C favors di-substitution via B-H activation .
  • Acid catalysis : Dry HCl promotes regioselective substitution at equatorial boron sites over apical positions .
  • Time : Short reactions (1–2 hrs) yield kinetic products, while extended durations (24+ hrs) lead to thermodynamic isomers .

What experimental designs are key for studying potassium decaborate phase equilibria?

Level: Basic
Methodological Answer:

  • Isothermal saturation : Suspend precursors in H2O at fixed temperatures (e.g., 25°C) and monitor solubility via gravimetry .
  • Ternary diagrams : Map phase boundaries in K2O-B2O3-H2O systems using X-ray powder diffraction to identify stable hydrates .
  • Ion chromatography : Quantify K⁺ and borate species in solution to validate equilibrium models .

How are potassium decaborate electrolytes evaluated for energy storage applications?

Level: Advanced
Methodological Answer:

  • Crystallization control : Use non-polar solvents (e.g., THF) to infiltrate decaborate clusters into porous electrodes, enhancing ionic conductivity .
  • Electrochemical testing : Perform cyclic voltammetry (1–4 V vs. Li/Li⁺) to assess redox stability and charge-transfer resistance .
  • Operando spectroscopy : Monitor B-H bond dynamics during cycling via Raman or FTIR to detect degradation pathways .

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